molecular formula C11H6F3NO3 B1298119 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 68255-58-3

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1298119
CAS No.: 68255-58-3
M. Wt: 257.16 g/mol
InChI Key: QNYNUXQOTWCDOQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)-1H-pyrrole-2,5-dione, also known as 4-trifluoromethoxy-benzopyrrole-2,5-dione, is a heterocyclic compound with a pyrrole ring and a trifluoromethoxy substituent. It has been widely studied for its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, its unique chemical structure has made it an attractive target for further research.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and tested as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The study highlights their effectiveness as inhibitors, with the inhibition efficiency increasing with concentration. The derivatives adsorb on the steel surface through a chemisorption process, and their molecular structures, studied through Density Functional Theory (DFT), show a correlation with their inhibition efficiencies (Zarrouk et al., 2015).

Photoluminescent Materials

A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been synthesized. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Antiviral Research

Novel compounds synthesized as inhibitors of HIV-1 integrase (IN) are based on 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds. These compounds exhibit potent anti-HIV-1 activities and low toxicity, making them potential candidates for further optimization into clinical anti-HIV-1 agents (Liu et al., 2016).

Optical and Electronic Properties

The electrochemical polymerization of DPP derivatives has been studied, focusing on the influence of substitution patterns on the optical and electronic properties of the resulting polymers. The research provides insights into the materials' potential for various applications, given their distinct properties based on the substitution patterns (Zhang, Tieke, Forgie, & Skabara, 2009).

Future Directions

The future directions for research on “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione” could include exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences, given the importance of trifluoromethoxylated compounds in these areas . Further studies could also focus on developing efficient and scalable synthetic methods for this compound.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNUXQOTWCDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350342
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68255-58-3
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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